(E)-N-[4-(AMINOSULFONYL)PHENETHYL]-3-(4-METHOXYPHENYL)-2-PROPENAMIDE
Overview
Description
(E)-N-[4-(AMINOSULFONYL)PHENETHYL]-3-(4-METHOXYPHENYL)-2-PROPENAMIDE is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminosulfonyl group, a methoxyphenyl group, and a propenamide moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(AMINOSULFONYL)PHENETHYL]-3-(4-METHOXYPHENYL)-2-PROPENAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(aminosulfonyl)phenethylamine with 4-methoxybenzaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acrylamide to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(E)-N-[4-(AMINOSULFONYL)PHENETHYL]-3-(4-METHOXYPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
(E)-N-[4-(AMINOSULFONYL)PHENETHYL]-3-(4-METHOXYPHENYL)-2-PROPENAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of (E)-N-[4-(AMINOSULFONYL)PHENETHYL]-3-(4-METHOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N-[4-(Aminosulfonyl)phenethyl]-3-(4-methoxyphenyl)-2-propenamide:
4-Methoxyamphetamine: Another compound with a methoxyphenyl group, known for its psychoactive properties.
Trifluoromethyl phenyl sulfone: A compound with a sulfone group, used in various chemical reactions and industrial applications.
Uniqueness
(E)-N-[4-(AMINOSULFONYL)PHENETHYL]-3-(4-METHOXYPHENYL)-2-PROPENAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its aminosulfonyl group provides potential for various chemical modifications, while the methoxyphenyl group contributes to its biological activity .
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-16-7-2-14(3-8-16)6-11-18(21)20-13-12-15-4-9-17(10-5-15)25(19,22)23/h2-11H,12-13H2,1H3,(H,20,21)(H2,19,22,23)/b11-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHBADZZEWFVES-IZZDOVSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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